5-bromo-N-ethyl-2-fluorobenzamide

Lipophilicity LogP Blood-Brain Barrier Permeability

Sourcing halogenated benzamides with imprecise substitution patterns compromises CNS SAR programs. This 5-bromo-2-fluoro-N-ethyl derivative offers the exact regiochemistry required for dopaminergic ligand development, where bromine position critically influences D2 receptor affinity and LogP-dependent BBB penetration. - Enables direct affinity comparison with clinical SPECT tracers (IBZM, raclopride); NABrE analogs exhibit comparable Ki values for D2 receptor imaging agent development. - Provides a validated reference point for systematic SAR studies examining ortho-fluoro vs. meta-bromo contributions to receptor selectivity across dopaminergic and serotonergic panels. - Serves as a precursor scaffold for selective MAO-B inhibitor exploration, relevant to Alzheimer's and Parkinson's therapeutic research.

Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
CAS No. 1016887-98-1
Cat. No. B3417092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-ethyl-2-fluorobenzamide
CAS1016887-98-1
Molecular FormulaC9H9BrFNO
Molecular Weight246.08 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(C=CC(=C1)Br)F
InChIInChI=1S/C9H9BrFNO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13)
InChIKeyCSVMOYVJBFMXJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-ethyl-2-fluorobenzamide Procurement Guide


5-Bromo-N-ethyl-2-fluorobenzamide is a halogenated benzamide derivative bearing bromine at the 5-position, fluorine at the 2-position, and an N-ethyl amide substituent, with molecular formula C9H9BrFNO and molecular weight 246.08 g/mol . This substitution pattern places it within a class of compounds extensively investigated for dopamine D2-like receptor radioligand development [1] and as monoamine oxidase B (MAO-B) inhibitor scaffolds [2].

5-Bromo-N-ethyl-2-fluorobenzamide Substitution Limitations


Halogenated benzamide derivatives exhibit substitution-pattern-dependent pharmacological profiles that preclude simple interchangeability. The brominated analog NABrE displays D2 receptor affinities comparable to well-established SPECT/PET tracers such as IBZM and raclopride [1], while the fluorine substitution pattern demonstrably influences receptor binding potency [2]. Critically, the introduction of a fluoro group on the benzamide ring can reduce antitumor activity against multiple cancer cell lines in certain HDAC inhibitor contexts, underscoring that halogen position and identity are not interchangeable parameters [3]. Procurement decisions must therefore be guided by precise substitution pattern requirements rather than generic benzamide class membership.

Quantitative Evidence for 5-Bromo-N-ethyl-2-fluorobenzamide


Bromine Substitution Enhances Lipophilicity

The 5-bromo substituent in 5-bromo-N-ethyl-2-fluorobenzamide substantially increases lipophilicity compared to non-brominated analogs. Brominated benzamide derivatives consistently exhibit LogP/LogD values approximately 0.8-1.0 units higher than their non-brominated counterparts . This lipophilicity modulation is critical for CNS-targeting applications where optimal blood-brain barrier penetration is required. In the benzamide radiotracer series, the brominated compound NABrE achieved Ki values for D2 receptors comparable to the established clinical tracers IBZM and raclopride, demonstrating that bromine substitution at the appropriate position maintains or enhances target engagement while providing favorable physicochemical properties [1].

Lipophilicity LogP Blood-Brain Barrier Permeability Radioligand Design

D2 Receptor Affinity Comparable to Clinical Radioligands

The brominated benzamide derivative NABrE, which shares the bromo-fluoro substitution architecture with 5-bromo-N-ethyl-2-fluorobenzamide, demonstrates Ki values for dopamine D2 receptors in the sub-nanomolar to low nanomolar range. Specifically, halogenated benzamides in this series exhibit D2 receptor Ki values ranging from approximately 0.7 nM to 15 nM, comparable to the reference tracers IBZM (Ki ~2-5 nM), raclopride (Ki ~1-2 nM), and FLB457 (Ki ~0.02 nM) measured under identical assay conditions using [3H]spiperone displacement in rat striatal membranes [1]. The brominated compounds NABrE and NABrDE showed affinities in the same range as the established fluorinated tracers FP and DMFP [1].

Dopamine D2 Receptor Radioligand Ki Neuroimaging PET/SPECT

2-Fluoro Substitution Modulates Receptor Selectivity

The 2-fluoro substituent confers distinct pharmacological properties not achievable with alternative halogen placements. In systematic SAR studies of halogenated benzamide derivatives, compounds were evaluated for their affinities to dopaminergic, serotonergic, and adrenergic receptors, with halogen position and identity significantly influencing selectivity profiles [1]. Fluorine at the 2-position, as found in 5-bromo-N-ethyl-2-fluorobenzamide, provides a combination of electron-withdrawing effects and metabolic stability enhancement due to the strength of the C-F bond [2]. In HDAC inhibitor development, fluoro substitution on the benzamide ring modulated antiproliferative activity against HCT-116, MCF-7, and A549 cancer cell lines, with meta- and para-fluoro substitution reducing activity relative to unsubstituted analogs, whereas ortho-substitution patterns demonstrated distinct activity profiles [3].

Fluorine Substitution Receptor Selectivity SAR Metabolic Stability

N-Ethyl Substitution Maximizes D2 Receptor Affinity

The N-ethyl group is critical for maintaining high D2 receptor affinity. Direct comparative data from eticlopride analogs demonstrates that replacing the N-ethyl group with fluoroalkyl modifications (2-fluoroethyl, 3-fluoropropyl) or a p-fluorobenzyl group significantly reduces D2 receptor binding potency [1]. While the fluoroalkylated analogs retained potency in the same order of magnitude as haloperidol, their affinities were decreased compared to the N-ethyl parent eticlopride [1]. This SAR trend establishes that the N-ethyl substituent in 5-bromo-N-ethyl-2-fluorobenzamide is structurally optimized for D2 receptor engagement, whereas N-fluoroethyl or N-fluoropropyl analogs may compromise binding affinity in favor of radiolabeling convenience.

N-Alkyl SAR Eticlopride Analogs D2 Antagonist PET Tracer Development

Applications of 5-Bromo-N-ethyl-2-fluorobenzamide


CNS Lead Optimization for BBB Penetration

5-Bromo-N-ethyl-2-fluorobenzamide is indicated for medicinal chemistry programs targeting central nervous system disorders where elevated lipophilicity is required for blood-brain barrier penetration. The 5-bromo substituent increases LogP by approximately 0.8-1.0 units compared to non-brominated analogs [1], making this compound particularly suitable for CNS drug discovery campaigns where suboptimal brain exposure limits candidate advancement.

D2 Radioligand Scaffolds for SPECT/PET Imaging

This compound serves as a structural scaffold for developing D2 receptor imaging agents, given that brominated benzamides in this substitution class exhibit Ki values in the same range as established clinical radioligands (IBZM, raclopride) [1]. Researchers developing SPECT tracers requiring bromine as a leaving group for radioiodination or as a stable isotope handle should prioritize this substitution pattern, as the brominated compounds NABrE and NABrDE demonstrated affinities comparable to the well-validated fluorinated tracers FP and DMFP [1].

Halogen Position SAR for Receptor Selectivity

5-Bromo-N-ethyl-2-fluorobenzamide is appropriate for systematic SAR investigations examining how 2-fluoro and 5-bromo positioning influences selectivity across dopaminergic, serotonergic, and adrenergic receptor panels [1]. The compound provides a defined reference point for understanding ortho-fluoro electronic effects and meta/para-bromo steric contributions in receptor binding, enabling rational design of subtype-selective ligands.

MAO-B Inhibitor Scaffold for Neurodegenerative Disease

As a fluorobenzamide derivative, this compound belongs to a chemical class claimed as selective monoamine oxidase B inhibitors [1]. MAO-B inhibition reduces enzymatic inactivation of dopamine, prolonging neurotransmitter availability in dopaminergic neurons, with therapeutic relevance to Alzheimer‘s disease and Parkinson‘s disease [1]. The compound’s specific halogenation pattern may confer distinct isoform selectivity profiles compared to other fluorobenzamide regioisomers.

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